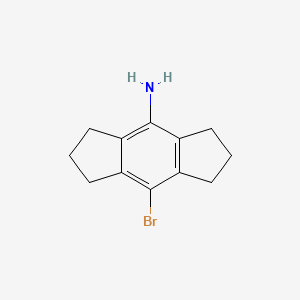
(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role in the synthesis of various pharmacologically active molecules, particularly those targeting the c-Jun N-terminal kinase (JNK) pathway . This compound is characterized by its unique stereochemistry, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride involves several steps, starting from readily available starting materials. One common method includes the reduction of a suitable precursor, followed by amination and subsequent hydrochloride salt formation . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and amination reagents like ammonia or amines under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines .
Scientific Research Applications
(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride involves its interaction with molecular targets in the JNK pathway. This pathway is crucial for regulating cellular responses to stress, inflammation, and apoptosis . The compound inhibits specific kinases, thereby modulating the phosphorylation of target proteins and altering cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride
- (1R,2R,5R)-5-amino-2-methylcyclohexanol
Uniqueness
(1R,2R,5R)-5-amino-2-methylcyclohexan-1-ol hydrochloride is unique due to its specific stereochemistry and its potent activity in modulating the JNK pathway. Compared to similar compounds, it offers higher selectivity and efficacy in targeting specific kinases, making it a valuable tool in medicinal chemistry and drug development .
Properties
CAS No. |
1403864-98-1 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



